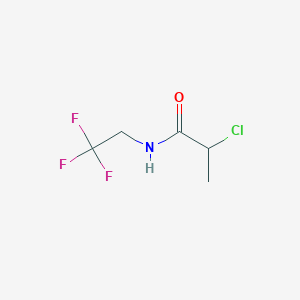

2-cloro-N-(2,2,2-trifluoroetil)propanamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

2-Chloro-N-(2,2,2-trifluoroethyl)propanamide is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Proteomics Research: As a reagent in the study of protein structures and functions.

Medicinal Chemistry:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide can be achieved through the following steps :

Reaction of dichloroacetic acid with 2,2,2-trifluoroethanol: This reaction is carried out under anhydrous conditions to produce dichloroacetic acid trifluoroethyl ester.

Reaction of the ester with ammonia: The resulting ester is then reacted with ammonia to form 2-chloro-N-(2,2,2-trifluoroethyl)propanamide.

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-N-(2,2,2-trifluoroethyl)propanamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Common Reagents and Conditions:

Nucleophiles: Such as amines or thiols for substitution reactions.

Acids or Bases: For hydrolysis reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used.

Hydrolysis Products: Carboxylic acids and amines.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide involves its reactivity as an amide. It can interact with various molecular targets through nucleophilic substitution and hydrolysis reactions, affecting biological pathways and processes .

Comparación Con Compuestos Similares

2-Chloro-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

2,2,2-Trifluoroethyl 2-chloro-2-oxoacetate: Another related compound with a similar trifluoroethyl group.

Uniqueness: 2-Chloro-N-(2,2,2-trifluoroethyl)propanamide is unique due to its specific combination of a trifluoroethyl group and a propanamide structure, which imparts distinct chemical properties and reactivity compared to its analogs .

Actividad Biológica

2-Chloro-N-(2,2,2-trifluoroethyl)propanamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoroethyl group is known to enhance the pharmacological profile of compounds, affecting their solubility, metabolic stability, and biological activity. This article reviews the biological activity of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C5H8ClF3N

- Molecular Weight : 185.57 g/mol

- CAS Number : 1171331-39-7

The presence of the trifluoroethyl group significantly influences the compound's lipophilicity and interaction with biological targets.

The biological activity of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may act through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Modulation of Receptor Activity : It may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Hydrolysis Reactions : In aqueous environments, the compound can hydrolyze to form corresponding acids and amines, which may have distinct biological activities.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's efficacy against different cell lines:

- Cytotoxicity : The compound exhibited varying degrees of cytotoxicity across several cancer cell lines. For instance:

| Cell Line | GI50 (μM) | Notes |

|---|---|---|

| MLL-AF9 | 0.55 | Strong proliferation inhibition |

| Control (HM-2) | >10 | Low sensitivity |

Case Studies

- Anti-Cancer Activity : A study focused on the effects of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide on MLL leukemia cells showed that it effectively inhibited cell growth by blocking key signaling pathways associated with cancer progression .

- Inflammatory Response Modulation : Another investigation highlighted the compound's potential in modulating inflammatory responses in murine models, suggesting a role in reducing pro-inflammatory cytokine production .

Toxicological Profile

Preliminary toxicological assessments indicate that while 2-chloro-N-(2,2,2-trifluoroethyl)propanamide shows promising biological activity, it also requires careful evaluation regarding its safety profile. In repeated dose toxicity studies, cardiovascular and central nervous system impacts were monitored but not significantly observed at therapeutic doses .

Propiedades

IUPAC Name |

2-chloro-N-(2,2,2-trifluoroethyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClF3NO/c1-3(6)4(11)10-2-5(7,8)9/h3H,2H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRNHFORYFCZOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396588 |

Source

|

| Record name | 2-chloro-N-(2,2,2-trifluoroethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139126-57-1 |

Source

|

| Record name | 2-chloro-N-(2,2,2-trifluoroethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.